

A Comparative Guide to the Structural Confirmation of 4-(Benzylxy)-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Benzylxy)-3-chlorobenzaldehyde

Cat. No.: B1271881

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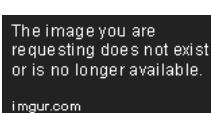
This guide provides a comparative analysis of the analytical techniques used for the structural confirmation of **4-(Benzylxy)-3-chlorobenzaldehyde**. Due to the limited availability of published experimental spectra for **4-(Benzylxy)-3-chlorobenzaldehyde**, this guide presents predicted data based on its chemical structure and compares it with experimental data from structurally related and commercially available benzaldehyde derivatives: 4-Chlorobenzaldehyde, Vanillin, and Anisaldehyde. This approach offers a framework for researchers to anticipate and interpret the spectral characteristics of the target compound.

Overview of Compared Aldehydes

The structural confirmation of an organic compound relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's structure, functional groups, and connectivity. This guide focuses on a multi-technique approach for verifying the identity and purity of **4-(Benzylxy)-3-chlorobenzaldehyde** by comparing its expected analytical data with that of well-characterized alternatives.

Physical and Chemical Properties

A comparison of the fundamental physical properties is the first step in distinguishing between these compounds.

| Property | 4-(Benzylxy)-3-chlorobenzaldehyde | 4-Chlorobenzaldehyde | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Anisaldehyde (4-Methoxybenzaldehyde) |
|-------------------|---|--------------------------------------|--|--|
| Structure |  The image you are requesting does not exist or is no longer available. imgur.com | | | |
| CAS Number | 66422-84-2 | 104-88-1[1] | 121-33-5[2] | 123-11-5[3] |
| Molecular Formula | C ₁₄ H ₁₁ ClO ₂ [4][5] | C ₇ H ₅ ClO[1] | C ₈ H ₈ O ₃ [2] | C ₈ H ₈ O ₂ [3] |
| Molecular Weight | 246.69 g/mol [4][5] | 140.57 g/mol [1] | 152.15 g/mol [2] | 136.15 g/mol [3] |
| Melting Point | 94 °C[5] | 47.5 °C[1] | 81-83 °C | -1 °C |
| Boiling Point | 389.1 °C[5] | 213.5 °C[1] | 285 °C | 248 °C |
| Appearance | Solid | White crystalline solid | White or slightly yellow needles | Colorless to light yellow liquid |

Spectroscopic Data Comparison

The following sections detail the expected and observed spectral data from key analytical techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal are characteristic of the molecular structure.

| Assignment | 4-(Benzylxy)-3-chlorobenzaldehyde (Predicted) | 4-Chlorobenzaldehyde | Vanillin | Anisaldehyde |
|------------------------------|--|---------------------------------|---------------------------------|---------------------------------|
| Aldehyde (-CHO) | ~9.9 ppm (s) | ~9.99 ppm (s) | ~9.82 ppm (s) | ~9.88 ppm (s) |
| Aromatic Ring | ~7.2-8.0 ppm (m) | ~7.56 ppm (d), ~7.89 ppm (d) | ~7.05 ppm (d), ~7.42 ppm (m) | ~7.02 ppm (d), ~7.85 ppm (d) |
| Benzyl (-CH ₂ -) | ~5.2 ppm (s) | - | - | - |
| Benzyl Ring | ~7.3-7.5 ppm (m) | - | - | - |
| Methoxy (-OCH ₃) | - | - | ~3.96 ppm (s) | ~3.88 ppm (s) |
| Hydroxyl (-OH) | - | - | ~6.4 ppm (s, broad) | - |

Predicted values for **4-(Benzylxy)-3-chlorobenzaldehyde** are based on standard chemical shift tables and analysis of its constituent functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within a molecule.

| Assignment | 4-(Benzylxy)-3-chlorobenzaldehyde | 4-Chlorobenzaldehyde | Vanillin | Anisaldehyde |
|------------------------------|-----------------------------------|----------------------|----------------------------|--------------------|
| | (Predicted) | | | |
| Aldehyde (C=O) | ~190 ppm | ~190.8 ppm | ~191.1 ppm | ~190.7 ppm |
| Aromatic (C-Cl) | ~135 ppm | ~141.1 ppm | - | - |
| Aromatic (C-O) | ~158 ppm | - | ~151.7, ~147.2 ppm | ~164.6 ppm |
| Aromatic (C-H) | ~112-132 ppm | ~129.6, ~130.9 ppm | ~108.7, ~114.4, ~127.6 ppm | ~114.4, ~132.0 ppm |
| Aromatic (ipso-C) | ~130-136 ppm | ~134.8 ppm | ~130.0 ppm | ~129.9 ppm |
| Benzyl (-CH ₂ -) | ~71 ppm | - | - | - |
| Benzyl Ring | ~127-136 ppm | - | - | - |
| Methoxy (-OCH ₃) | - | - | ~56.1 ppm | ~55.7 ppm |

Predicted values for **4-(Benzylxy)-3-chlorobenzaldehyde** are based on standard chemical shift tables and additivity rules.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | 4-(BenzylOxy)-3-chlorobenzaldehyde (Predicted, cm^{-1}) | 4-Chlorobenzaldehyde (cm^{-1}) | Vanillin (cm^{-1}) | Anisaldehyde (cm^{-1}) |
|------------------------|---|---|-------------------------------|-----------------------------------|
| O-H Stretch (Phenolic) | - | - | ~3200 (broad) | - |
| Aromatic C-H Stretch | ~3100-3000 | ~3070 | ~3050 | ~3075 |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2860, ~2770 | ~2850, ~2730 | ~2840, ~2740 |
| C=O Stretch (Aldehyde) | ~1690-1700 | ~1700 | ~1666 | ~1685 |
| Aromatic C=C Stretch | ~1600, ~1580 | ~1588, ~1487 | ~1588, ~1510 | ~1600, ~1577 |
| C-O Stretch (Ether) | ~1250, ~1050 | - | ~1267, ~1155 | ~1257, ~1159 |
| C-Cl Stretch | ~750-850 | ~823 | - | - |

Predicted values for **4-(BenzylOxy)-3-chlorobenzaldehyde** are based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

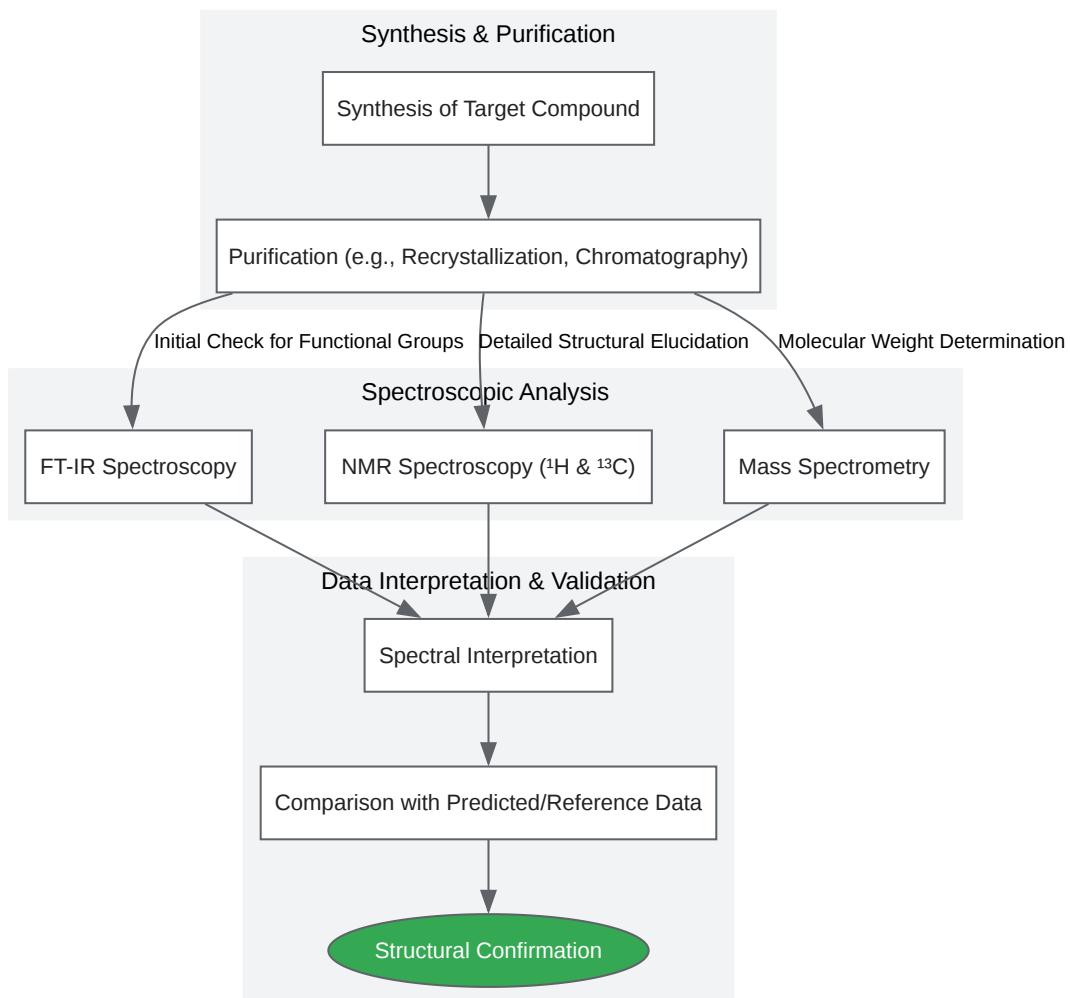
| Ion | 4-(Benzyoxy)-3-chlorobenzaldehyde (Predicted, m/z) | 4-Chlorobenzaldehyde (m/z) | Vanillin (m/z) | Anisaldehyde (m/z) |
|--|--|---------------------------------------|----------------|--------------------|
| [M] ⁺ | 246/248 (3:1 ratio) | 140/142 (3:1 ratio) ^{[6][7]} | 152 | 136 |
| [M-H] ⁺ | 245/247 | 139/141 ^{[6][7]} | 151 | 135 |
| [M-CHO] ⁺ | 217/219 | 111/113 ^{[6][7]} | 123 | 107 |
| [C ₇ H ₇] ⁺ (Tropylium) | 91 | - | - | - |

The predicted m/z values for **4-(Benzyoxy)-3-chlorobenzaldehyde** account for the isotopic distribution of chlorine (~3:1 ratio for ³⁵Cl:³⁷Cl). The tropylium ion at m/z 91 is a characteristic fragment for compounds containing a benzyl group.

Experimental Workflows and Protocols

The structural confirmation of a synthesized compound like **4-(Benzyoxy)-3-chlorobenzaldehyde** follows a logical workflow to ensure its identity and purity.

General Workflow for Structural Confirmation

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Caption: Workflow for synthesis and structural confirmation.

Detailed Methodologies

¹H and ¹³C NMR Spectroscopy

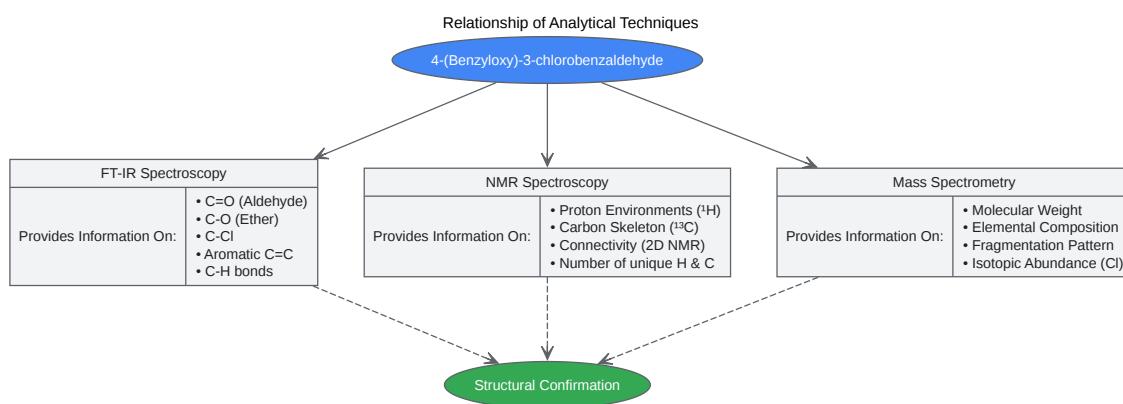
- Sample Preparation: Dissolve 5-10 mg of the aldehyde in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
- Data Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum.
- Data Analysis: Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

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